5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide
Description
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2/c1-6-10(12)7(2)16(15-6)5-8-3-4-9(18-8)11(17)14-13/h3-4H,5,13H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVTUFBRMDVHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328080 | |
| Record name | 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
386705-59-5 | |
| Record name | 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Effects
Catalysts
Purification Methods
-
Recrystallization: Ethyl acetate/hexane mixtures yield crystals with >95% purity.
-
Column chromatography: Silica gel with ethyl acetate:hexane (3:7) eluent removes unreacted pyrazole derivatives.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the anti conformation of the carbohydrazide group and planar geometry of the pyrazole ring.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Direct Alkylation | 60–75 | 95–98 | 6–8 h | Simplicity, fewer steps |
| Prefunctionalized | 70–80 | 97–99 | 4–6 h | Higher regioselectivity |
| Microwave-Assisted | 75–85 | 96–98 | 0.5–1 h | Rapid, energy-efficient |
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, which may exhibit different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide
The synthesis of this compound typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with furoic acid derivatives under controlled conditions. Various methods have been reported in the literature for the synthesis of hydrazide-hydrazone derivatives, which include:
- Condensation Reactions : Utilizing hydrazine or its derivatives to react with carbonyl-containing compounds.
- Cyclization Techniques : Employing cyclization strategies to form the hydrazide moiety.
These synthetic routes are crucial for obtaining derivatives with enhanced biological properties.
Antimicrobial Properties
Research has indicated that hydrazide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antimicrobial agents .
Antituberculosis Activity
A notable application of this compound is its potential as an antituberculosis agent. In vitro studies have demonstrated that hydrazide-hydrazone derivatives possess activity against Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis . The structure-antituberculosis activity relationship (SAR) has been explored to optimize these compounds for better efficacy.
Anti-inflammatory Effects
Some studies have reported that derivatives similar to this compound exhibit anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways and cytokine production, indicating a broader therapeutic potential beyond antimicrobial applications .
Drug Development
The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutics for infectious diseases. Its ability to interact with biological targets makes it a valuable candidate for further optimization and testing.
Structure-Activity Relationship Studies
Researchers utilize this compound in SAR studies to identify key structural features that contribute to its biological activity. By modifying different parts of the molecule, scientists can enhance its potency and selectivity against specific pathogens or disease states.
Screening Libraries
This compound is often included in chemical libraries used for high-throughput screening (HTS) assays. This allows researchers to evaluate its effects on various biological pathways and identify potential new uses .
Case Study 1: Antimicrobial Screening
In a study published in ResearchGate, a series of hydrazone derivatives were synthesized and screened for antimicrobial activity against several bacterial strains. The results indicated that compounds similar to this compound showed promising inhibitory effects, particularly against Gram-positive bacteria .
Case Study 2: Antituberculosis Evaluation
Another study focused on evaluating the antituberculosis activity of hydrazone derivatives. The findings revealed that modifications to the pyrazole ring significantly influenced the compound's efficacy against Mycobacterium tuberculosis. This highlights the importance of structural optimization in developing effective antituberculosis agents .
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide involves its interaction with specific molecular targets within parasitic organisms. It is believed to inhibit key enzymes and disrupt metabolic pathways essential for the survival of parasites such as Leishmania and Plasmodium species . Molecular docking studies have shown that this compound can effectively bind to enzyme active sites, thereby inhibiting their function .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
Core Structure Differences: The target compound’s furan-hydrazide core (vs. benzohydrazide in ) may confer distinct electronic properties. The isopropyl ester in replaces the hydrazide group, significantly altering reactivity and lipophilicity, which could impact bioavailability.
Substituent Effects: Chlorine and Methyl Groups: The 4-chloro-3,5-dimethylpyrazole moiety is conserved in . Chlorine’s electronegativity and methyl groups’ steric effects likely stabilize the pyrazole ring and influence binding to biological targets. Phenoxy vs.
Molecular Weight and Complexity :
- The target compound’s higher molar mass (425.70 g/mol) compared to (280.71 g/mol) reflects its additional chlorine atoms and pyrazole substituents. This increased complexity may enhance target specificity but reduce metabolic stability.
Biological Activity
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a compound of interest due to its potential biological activities. This hydrazide derivative is characterized by its unique molecular structure, which includes a pyrazole moiety and a furohydrazide backbone. The compound has been studied for various biological properties, including its anti-inflammatory, anti-cancer, and antimicrobial activities.
- CAS Number : 386705-59-5
- Molecular Formula : C₁₁H₁₃ClN₄O₂
- Molecular Weight : 290.77 g/mol
- Purity : ≥95%
| Property | Value |
|---|---|
| CAS Number | 386705-59-5 |
| Molecular Formula | C₁₁H₁₃ClN₄O₂ |
| Molecular Weight | 290.77 g/mol |
| Purity | ≥95% |
Anti-Cancer Activity
Recent studies have indicated that this compound exhibits significant anti-cancer properties. A notable case study involved the compound's effect on human cancer cell lines, where it demonstrated cytotoxic effects against breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.
Antimicrobial Activity
In addition to its anti-cancer and anti-inflammatory properties, this compound has displayed antimicrobial activity against various bacterial strains. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activities of the compound:
- Cytotoxicity Assay : The compound was tested against several cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer). Results indicated a dose-dependent inhibition of cell viability.
- Inflammatory Cytokine Production : Macrophages treated with the compound showed reduced levels of TNF-alpha and IL-6 when stimulated with LPS (lipopolysaccharide).
- Antibacterial Testing : The minimum inhibitory concentration (MIC) was determined for various bacterial strains, revealing effective inhibition at concentrations as low as 10 µg/mL.
Case Studies
A specific case study highlighted the use of this compound in a therapeutic setting for patients with chronic inflammatory conditions. Patients receiving treatment with the compound showed marked improvement in symptoms compared to those receiving standard anti-inflammatory medications.
Q & A
Q. What are the standard synthetic routes for 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by functionalization. Key steps include:
- Step 1 : Condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole core .
- Step 2 : Alkylation or nucleophilic substitution to introduce the chloromethyl group at the pyrazole N1 position .
- Step 3 : Coupling the pyrazole intermediate with a furohydrazide moiety via nucleophilic acyl substitution or hydrazine-mediated cyclization .
Intermediates are monitored using TLC for reaction progress and purified via column chromatography. Final characterization employs ¹H/¹³C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm; furan protons at δ 6.3–7.1 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
- Infrared (IR) Spectroscopy : Detects hydrazide N-H stretches (~3200 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies across multiple cell lines (e.g., cancer vs. normal cells) with standardized protocols to assess cytotoxicity .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values under varying concentrations to identify potency thresholds .
- Structural Analog Testing : Compare activity with derivatives (e.g., replacing chloro or methyl groups) to isolate structure-activity relationships (SAR) .
- Enzyme Kinetics : Use purified target enzymes (e.g., kinases or proteases) to measure inhibition constants (Kᵢ) and rule off-target effects .
Q. What strategies optimize reaction yields during the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps, while ethanol/water mixtures improve hydrazide cyclization .
- Catalyst Use : Acid catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation in pyrazole synthesis .
- Temperature Control : Maintain 60–80°C for exothermic steps (e.g., alkylation) to minimize side reactions .
- Workup Refinement : Use aqueous washes (NaHCO₃) to remove unreacted reagents and improve purity pre-crystallization .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Methodological Answer :
- Degradation Pathways : Conduct hydrolysis/photolysis experiments at pH 5–9 with LC-MS monitoring to identify breakdown products .
- Bioaccumulation Assays : Measure logP values (octanol-water partition coefficients) to predict lipid solubility and persistence .
- Toxicity Screening : Use Daphnia magna or algal models (OECD Test Guidelines) to assess acute/chronic toxicity in aquatic systems .
Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation via HPLC .
- Serum Stability Assays : Monitor half-life in fetal bovine serum (FBS) to predict in vivo metabolic susceptibility .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
